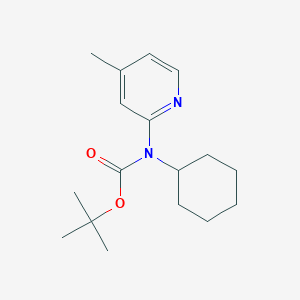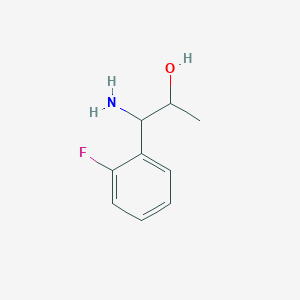
1-Amino-1-(2-fluorophenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Amino-1-(2-fluorophenyl)propan-2-ol” is a chemical compound with the molecular formula C9H12FNO . It is a derivative of propan-2-ol, where one of the hydrogen atoms on the carbon adjacent to the hydroxyl group is replaced by an amino group, and one of the hydrogen atoms on the phenyl ring is replaced by a fluorine atom .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H12FNO/c1-9(12,6-11)7-2-4-8(10)5-3-7/h2-5,12H,6,11H2,1H3 . This indicates that the molecule consists of a propan-2-ol backbone with a fluorophenyl group and an amino group attached to the same carbon atom .Chemical Reactions Analysis
As an alcohol, “this compound” could potentially undergo oxidation reactions to form aldehydes, ketones, or carboxylic acids . The specific reactions would depend on the reaction conditions and the presence of suitable oxidizing agents .科学的研究の応用
Pharmaceutical Research and Designer Stimulants
Compounds similar to "1-Amino-1-(2-fluorophenyl)propan-2-ol" have been studied in the context of designer stimulants, such as 3-Fluorophenmetrazine (3-FPM), a fluorinated derivative of phenmetrazine. The research focused on developing detection methods for these substances in biological samples, which is crucial for forensic and clinical case interpretations. The study also detailed the pharmacokinetic profile of 3-FPM, highlighting its metabolism and excretion patterns (Grumann et al., 2019).
Corrosion Inhibition
Tertiary amines, including derivatives synthesized from "1,3-di-amino-propan-2-ol," have been explored for their potential in inhibiting carbon steel corrosion. These compounds, such as 1,3-di-morpholin-4-yl-propan-2-ol (DMP) and 1,3-bis-diethylamino-propan-2-ol (DEAP), showed significant inhibition effects, protecting metal surfaces from corrosive environments (Gao et al., 2007).
Enzymatic Synthesis of Polyamines
Research on cyclic polyamines synthesized from amino alcohols like "3-amino-propan-1-ol" has shown potential for creating multifunctional polycationic polyamines used in drug and gene delivery. This enzymatic method offers a broad range of possible polyamine products, indicating the versatility of amino alcohol derivatives in synthesizing complex molecules (Cassimjee et al., 2012).
Chemical Biology and Fluorescence Studies
Fluorescent amino acids, including those derived from amino alcohols, have been utilized in chemical biology for studying protein structures and interactions. These compounds enable non-invasive studies within cells and organisms, enhancing our understanding of molecular processes. The development of fluorescent amino acids and their integration into biomolecules facilitate real-time imaging and tracking of biological events (Cheng et al., 2020).
Antimicrobial and Antifungal Agents
Compounds structurally related to "this compound" have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies reveal the potential of such derivatives in developing new therapeutic agents against microbial and fungal infections, demonstrating the broad applicability of amino alcohol derivatives in medicinal chemistry (Guillon et al., 2009; Guillon et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding inhalation, contact with skin and eyes, and exposure to heat, hot surfaces, sparks, open flames, and other ignition sources .
特性
IUPAC Name |
1-amino-1-(2-fluorophenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXYPVJJOLRWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1F)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226365-81-6 |
Source


|
| Record name | 1-amino-1-(2-fluorophenyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-chloro-2-methylphenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2796280.png)
![8-(3-((4-ethoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2796284.png)
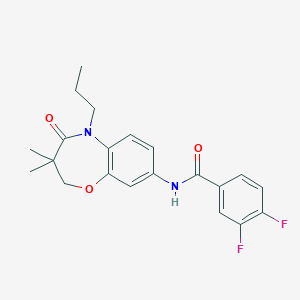
![2-(3-Chlorobenzoyl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2796287.png)
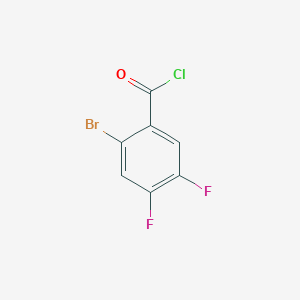
![2-[1-(2-methoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine](/img/structure/B2796289.png)
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2796291.png)
![2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2796293.png)
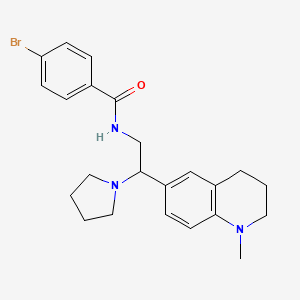
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide](/img/no-structure.png)
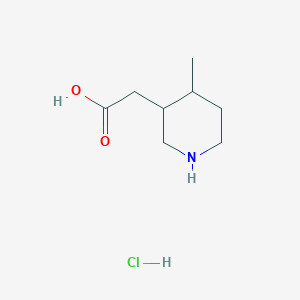
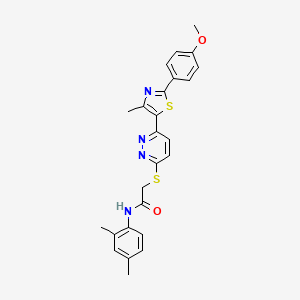
![3-{[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2796300.png)
